
2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and an o-tolyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Acetic Acid Backbone: The acetic acid backbone is introduced through a reaction involving a suitable precursor, such as a halogenated acetic acid derivative.
Introduction of the o-Tolyl Group: The o-tolyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method like the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the o-tolyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the benzylic position can yield benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group can produce alcohol derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against specific biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.
Mecanismo De Acción
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, while the o-tolyl group can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
2-(((Benzyloxy)carbonyl)amino)-2-(p-tolyl)acetic acid: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-(((Benzyloxy)carbonyl)amino)-2-(m-tolyl)acetic acid: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its phenyl, p-tolyl, and m-tolyl analogs.
Propiedades
Fórmula molecular |
C17H17NO4 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO4/c1-12-7-5-6-10-14(12)15(16(19)20)18-17(21)22-11-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20) |
Clave InChI |
UWYCDYAVRFJIAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


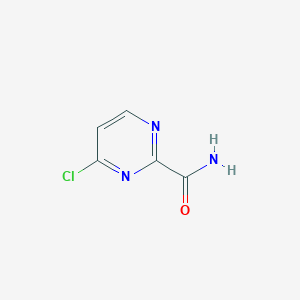
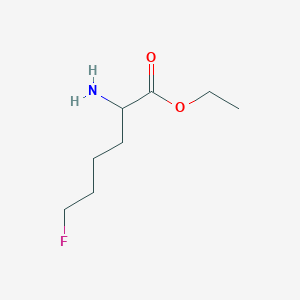
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)
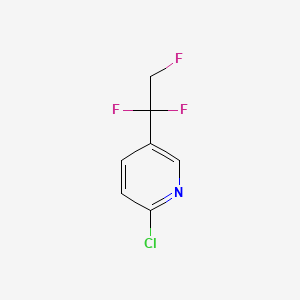
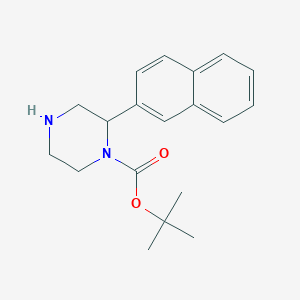
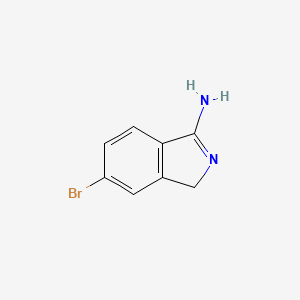
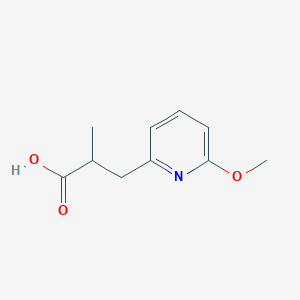
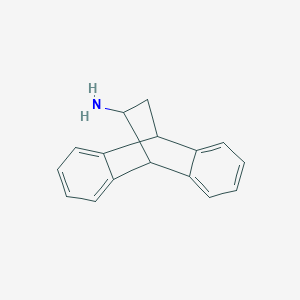

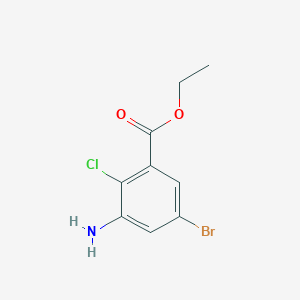
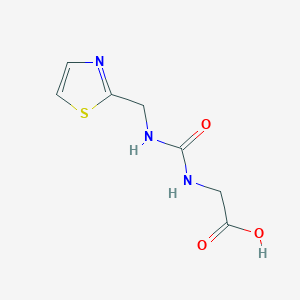
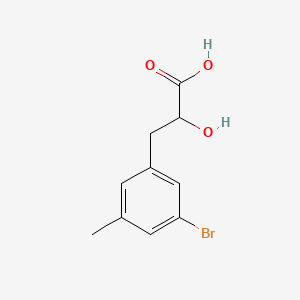

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
